molecular formula C11H12N2O4 B5723977 N-(2-methyl-5-nitrophenyl)-3-oxobutanamide

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide

Cat. No. B5723977
M. Wt: 236.22 g/mol
InChI Key: JTVHJWVDFCVGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide inhibits the activity of MMPs and ADAMs by chelating the active site zinc ion. This prevents the enzymes from catalyzing their substrate and thus inhibits their activity. This compound has been found to have a higher affinity for MMPs than other metalloprotease inhibitors, making it a valuable tool for studying these enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells by blocking the activity of MMPs. This compound has also been found to have anti-inflammatory effects by inhibiting the activity of ADAMs. Additionally, this compound has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has several advantages as a research tool. It is a potent inhibitor of metalloproteases, making it a valuable tool for studying these enzymes. This compound has also been found to be selective for certain metalloproteases, allowing researchers to study specific enzymes. However, this compound has some limitations as well. It is a relatively expensive compound, making it difficult to use in large-scale experiments. This compound also has low solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for research on N-(2-methyl-5-nitrophenyl)-3-oxobutanamide. One possible direction is to study its potential as a therapeutic agent in various diseases such as cancer, arthritis, and cardiovascular diseases. Another direction is to develop more potent and selective metalloprotease inhibitors based on the structure of this compound. Additionally, researchers can study the effects of this compound on other biological processes such as wound healing and tissue regeneration.
Conclusion:
In conclusion, this compound is a valuable tool for studying metalloproteases and has various biochemical and physiological effects. Its unique properties make it a valuable tool for studying various biological processes and have potential therapeutic applications. Despite its limitations, this compound remains a promising compound for future research.

Synthesis Methods

The synthesis of N-(2-methyl-5-nitrophenyl)-3-oxobutanamide involves the reaction of 2-methyl-5-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction takes place in ethanol at a temperature of 60-70°C for 12-16 hours. The resulting product is then purified using recrystallization techniques to obtain pure this compound.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes. It has been found to be particularly effective in inhibiting the activity of metalloproteases such as matrix metalloproteinases (MMPs) and ADAMs (a disintegrin and metalloproteinase). These enzymes play a crucial role in various biological processes such as tissue remodeling, cell migration, and angiogenesis. Inhibition of these enzymes by this compound has been found to have therapeutic potential in various diseases such as cancer, arthritis, and cardiovascular diseases.

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-7-3-4-9(13(16)17)6-10(7)12-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVHJWVDFCVGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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